molecular formula C9H12ClN3O2 B1478030 2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one CAS No. 2098132-90-0

2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1478030
CAS No.: 2098132-90-0
M. Wt: 229.66 g/mol
InChI Key: QQQOPRJMRLPILR-UHFFFAOYSA-N
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Description

2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H12ClN3O2 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrazole moiety in the compound is known to interact with enzymes such as cyclooxygenases and lipoxygenases, which are involved in inflammatory pathways . The pyrrolidine ring can interact with proteins that have binding sites for proline or proline derivatives, potentially affecting protein folding and stability . Additionally, the chloroethanone group can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition or modification .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes and pathways, potentially leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding . For example, the pyrazole moiety can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . The chloroethanone group can react with nucleophilic residues, resulting in covalent modification of enzymes and altering their activity . These interactions can lead to changes in gene expression, enzyme activity, and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and promoting cell survival . At higher doses, it can exhibit toxic or adverse effects, including cell death, organ damage, and systemic toxicity[14][14]. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups or other modifications to the compound . These metabolic transformations can alter the compound’s activity, stability, and toxicity . Additionally, the compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm, nucleus, or mitochondria . The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it can be localized to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression . Alternatively, it can be targeted to the mitochondria by mitochondrial targeting sequences, affecting mitochondrial function and energy production .

Properties

IUPAC Name

2-chloro-1-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c10-4-9(15)12-5-7(8(14)6-12)13-3-1-2-11-13/h1-3,7-8,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQOPRJMRLPILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)CCl)O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.